

Spectroscopic Data for (2-Pivalamidophenyl)boronic acid: A Technical Guide

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Compound of Interest

	2-(<i>tert</i> -
Compound Name:	<i>Butylcarbonylamino)phenylboronic acid</i>
Cat. No.:	B028141

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Introduction

(2-Pivalamidophenyl)boronic acid is a versatile synthetic intermediate that has garnered significant interest in medicinal chemistry and organic synthesis.^[1] Its utility stems from the presence of both a boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, and a sterically hindered pivalamido group. This unique combination of functional groups can influence the compound's reactivity, selectivity, and pharmacokinetic properties in drug discovery applications.^[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the rational design of novel chemical entities.

This technical guide provides an in-depth analysis of the expected spectroscopic data for (2-Pivalamidophenyl)boronic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete public dataset for this specific molecule is not readily available, this guide will draw upon established principles and spectral data from closely related analogs to provide a robust and predictive characterization.

Molecular Structure and Spectroscopic Rationale

The spectroscopic properties of (2-Pivalamidophenyl)boronic acid are a direct consequence of its molecular architecture. The molecule consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] at the 1-position and a pivalamido group [-NHC(O)C(CH₃)₃] at the 2-position.

Diagram: Molecular Structure of (2-Pivalamidophenyl)boronic acid.

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References

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
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